molecular formula C23H35N3O4S B2707695 N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-72-1

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2707695
CAS RN: 898450-72-1
M. Wt: 449.61
InChI Key: DAVDATFMTMFDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly known as MSOP, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed throughout the central nervous system and plays a crucial role in cognitive function, learning, and memory. MSOP is an important tool for researchers studying the role of the α7 nAChR in various physiological and pathological processes.

Scientific Research Applications

properties

IUPAC Name

N'-cyclopentyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-16-14-17(2)21(18(3)15-16)31(29,30)26-13-7-6-10-20(26)11-12-24-22(27)23(28)25-19-8-4-5-9-19/h14-15,19-20H,4-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVDATFMTMFDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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